Cas no 1804498-31-4 (4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol)

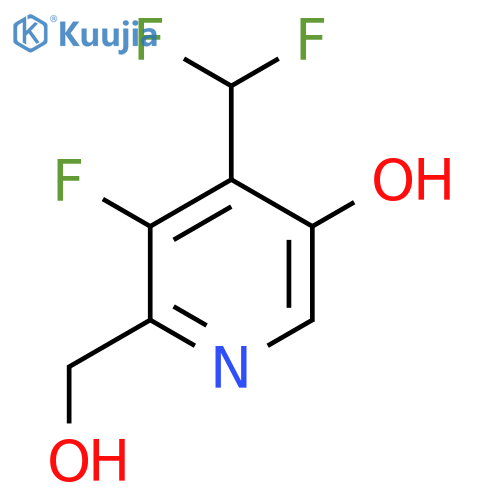

1804498-31-4 structure

商品名:4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol

CAS番号:1804498-31-4

MF:C7H6F3NO2

メガワット:193.123252391815

CID:4881809

4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol

-

- インチ: 1S/C7H6F3NO2/c8-6-3(2-12)11-1-4(13)5(6)7(9)10/h1,7,12-13H,2H2

- InChIKey: GJQWHWPIVBENGE-UHFFFAOYSA-N

- ほほえんだ: FC1C(CO)=NC=C(C=1C(F)F)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 53.4

4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029036348-1g |

4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol |

1804498-31-4 | 95% | 1g |

$2,750.25 | 2022-04-02 | |

| Alichem | A029036348-250mg |

4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol |

1804498-31-4 | 95% | 250mg |

$1,068.20 | 2022-04-02 | |

| Alichem | A029036348-500mg |

4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol |

1804498-31-4 | 95% | 500mg |

$1,718.70 | 2022-04-02 |

4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

1804498-31-4 (4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量